![molecular formula C19H30N2O3 B5646787 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a diazaspiro ring system.5]undecan-3-one.
Mécanisme D'action
The mechanism of action of 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, disrupting DNA replication and leading to cell death. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on the body. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in antitumor, antifungal, and antibacterial studies. However, one limitation is the complex synthesis method, which may make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for research on 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one. One potential area of study is its use as a ligand for metal ions in catalytic reactions. Additionally, further investigation into its antitumor, antifungal, and antibacterial properties may lead to the development of new drugs with improved efficacy. Finally, more research is needed to fully understand the compound's mechanism of action and its potential use in various fields of scientific research.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its complex synthesis method and limited availability may pose challenges for lab experiments, but its promising results in antitumor, antifungal, and antibacterial studies make it a compound worthy of further investigation. Future research may lead to the development of new drugs and improved catalytic reactions.
Méthodes De Synthèse
The synthesis of 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it involves the use of starting materials such as 4-hydroxycyclohexanone, allyl bromide, and 1,2-diaminobutane. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one has potential applications in various fields of scientific research. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, it has been shown to have potential as a ligand for metal ions in catalytic reactions.
Propriétés
IUPAC Name |
9-(4-hydroxycyclohexanecarbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-11-21-14-19(8-7-17(21)23)9-12-20(13-10-19)18(24)15-3-5-16(22)6-4-15/h2,15-16,22H,1,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEOOAURNSHADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

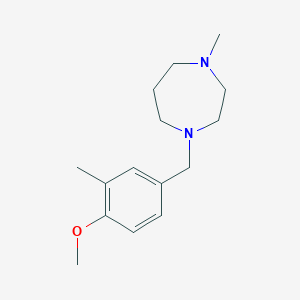
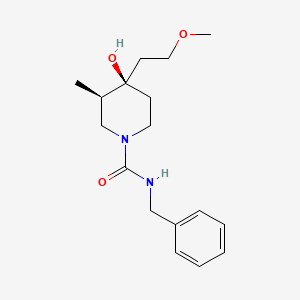
![ethyl 1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5646720.png)
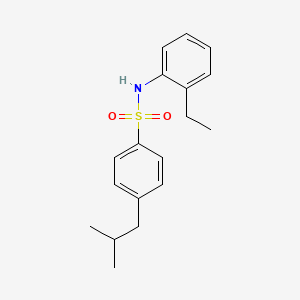
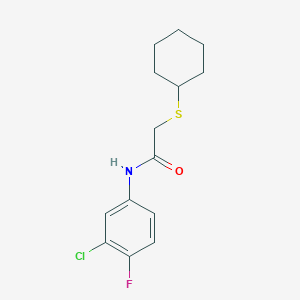
![5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5646739.png)
![(1R*,3S*)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646746.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646763.png)
![8-methoxy-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-3-chromanecarboxamide](/img/structure/B5646777.png)
![3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone](/img/structure/B5646782.png)
![3-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5646788.png)
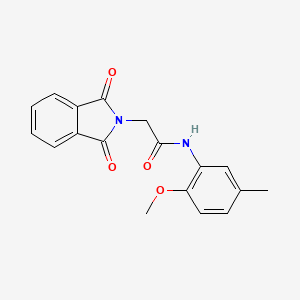
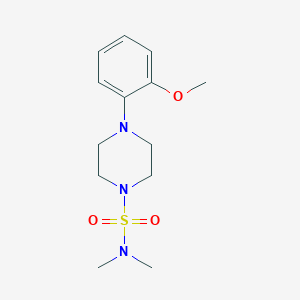
![(3R*,4S*)-1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646825.png)